REACTION_CXSMILES
|
[C:1]([C:4]1[O:5][C:6]2[CH:18]=[CH:17][CH:16]=[CH:15][C:7]=2[C:8]=1[NH:9][C:10](=O)[O:11]CC)(=[O:3])[NH2:2].[OH-].[Na+]>CCO>[NH:9]1[C:8]2[C:7]3[CH:15]=[CH:16][CH:17]=[CH:18][C:6]=3[O:5][C:4]=2[C:1](=[O:3])[NH:2][C:10]1=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
114 mg
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C=1OC2=C(C1NC(OCC)=O)C=CC=C2
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the product was precipitated
|
Type
|
ADDITION
|
Details
|
by adding HCl (conc., 37%)
|
Type
|
FILTRATION
|
Details
|
a solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and Et2O
|
Type
|
CUSTOM
|
Details
|
This compound (40 mg, 43%) was used for the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
N1C(NC(C2=C1C1=C(O2)C=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |